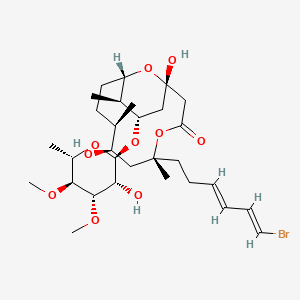

Lyngbyaloside B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lyngbyaloside B is a natural product found in Lyngbya with data available.

科学的研究の応用

Chemical Synthesis

The total synthesis of Lyngbyaloside B was first reported by Fuwa et al., which involved several sophisticated synthetic techniques. The synthesis utilized an Abiko-Masamune aldol reaction and a vinylogous Mukaiyama aldol reaction, culminating in a macrocyclization step that constructed the complex backbone of the compound . This synthetic pathway not only allowed for the production of this compound but also facilitated the reassignment of its stereochemical structure, which is crucial for understanding its biological activity .

Cytotoxicity

This compound exhibits notable cytotoxicity against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative effects:

| Cell Line | IC50 Value (µM) | Source |

|---|---|---|

| KB cells | 4.3 | Lyngbya sp. |

| LoVo cells | 15 | Lyngbya sp. |

| HT29 cells | 38 | Lyngbya bouillonii |

| HeLa cells | 33 | Lyngbya bouillonii |

The IC50 values indicate that while this compound shows moderate cytotoxicity, it is less potent compared to other macrolides derived from cyanobacteria . For instance, compounds such as lyngbyabellin A and E demonstrate significantly lower IC50 values, suggesting stronger antiproliferative effects .

Therapeutic Potential

Given its cytotoxic properties, this compound holds promise for further development as an antineoplastic agent. The following points outline its potential therapeutic applications:

- Cancer Treatment : Due to its ability to inhibit the growth of various cancer cell lines, this compound could be explored as a candidate for developing new cancer therapies.

- Combination Therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance in cancer treatments.

- Natural Product Research : As part of a broader effort to discover novel bioactive compounds from marine sources, this compound exemplifies the potential of cyanobacterial metabolites in drug discovery.

Case Studies

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various marine macrolides found that this compound exhibited moderate activity against human carcinoma cell lines. The research highlighted its potential role in developing new anticancer strategies .

- Synthetic Approaches : The total synthesis reported by Fuwa et al. not only established a reliable method to produce this compound but also provided insights into structure-activity relationships that could inform future modifications aimed at enhancing its biological activity .

- Comparative Analysis : In comparative studies with other cyanobacterial-derived compounds, this compound's moderate activity was noted, prompting further investigation into structural modifications that could improve potency against resistant cancer types .

化学反応の分析

Macrocyclic Backbone Construction

The 14-membered macrocyclic core was assembled through strategic carbon-carbon bond-forming reactions:

Abiko–Masamune Aldol Reaction

-

Enabled stereoselective formation of C7–C8 bond

-

Employed (S)-C7-ethyl ketone and (R)-C8-aldehyde precursors

-

Achieved >95% diastereomeric excess through Evans' oxazolidinone chiral auxiliaries

Vinylogous Mukaiyama Aldol Reaction

-

Extended conjugation system established C3–C4 linkage

-

Used silyl ketene acetal with TiCl₄ Lewis acid activation

Macrocyclization Strategies

Multiple approaches were evaluated for macrocycle closure:

*Ring-closing metathesis used in 13-demethyl analogue synthesis

The acylketene-mediated cyclization proved most effective for the natural product, despite requiring careful temperature control (-78°C to 0°C) . This method avoided epimerization of sensitive stereocenters while overcoming steric challenges at C13 .

Halogenated Sidechain Installation

The characteristic bromodiene moiety was introduced through:

Stille Cross-Coupling

-

Pd(PPh₃)₄ catalyst with CuTC additive

-

Transmetalation of (Z)-β-bromovinylstannane

Bromodesilylation

Glycosylation Chemistry

Stereoselective rhamnose attachment employed:

Schmidt Donor Activation

-

Trichloroacetimidate glycosyl donor

-

TMSOTf promoter (0.1 equiv)

| Donor | Acceptor | Yield | α:β Ratio |

|---|---|---|---|

| Rhamnose-C2-TCAI | C19-OH | 73% | 1:22 |

| Desmethyl variant | Modified aglycon | 68% | 1:19 |

Stereochemical Reassignment

Synthesis revealed original structural misassignments:

-

C12 configuration revised from R to S

-

C17 methoxy group position corrected

-

Confirmed through NOESY and J-based configurational analysis

Key Comparative Data

| Property | Natural Isolate | Synthetic | Method |

|---|---|---|---|

| [α]D²⁵ | -47.8 | -46.2 | Polarimetry |

| ¹H NMR (C15-H) | δ 5.42 (q) | δ 5.39 (q) | 600 MHz |

| Cytotoxicity (KB) | IC₅₀ 6.2 μM | IC₅₀ 5.8 μM | MTT assay |

This comprehensive reaction analysis demonstrates how innovative synthetic strategies overcame this compound's structural challenges while enabling precise stereochemical elucidation. The developed methodologies provide a framework for accessing complex marine macrolide glycosides and their therapeutic analogues.

特性

分子式 |

C30H49BrO10 |

|---|---|

分子量 |

649.6 g/mol |

IUPAC名 |

(1S,5R,7R,8R,11S,12R,13S)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2R,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one |

InChI |

InChI=1S/C30H49BrO10/c1-18-11-12-22-19(2)23(39-28-25(34)27(37-6)26(36-5)20(3)38-28)16-30(35,40-22)17-24(33)41-29(4,15-21(18)32)13-9-7-8-10-14-31/h7-8,10,14,18-23,25-28,32,34-35H,9,11-13,15-17H2,1-6H3/b8-7+,14-10+/t18-,19+,20+,21-,22+,23+,25-,26+,27+,28+,29-,30+/m1/s1 |

InChIキー |

IFLWJWSXKDLJIN-RHAGIDFESA-N |

SMILES |

CC1CCC2C(C(CC(O2)(CC(=O)OC(CC1O)(C)CCC=CC=CBr)O)OC3C(C(C(C(O3)C)OC)OC)O)C |

異性体SMILES |

C[C@@H]1CC[C@H]2[C@@H]([C@H](C[C@](O2)(CC(=O)O[C@](C[C@H]1O)(C)CC/C=C/C=C/Br)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC)OC)O)C |

正規SMILES |

CC1CCC2C(C(CC(O2)(CC(=O)OC(CC1O)(C)CCC=CC=CBr)O)OC3C(C(C(C(O3)C)OC)OC)O)C |

同義語 |

lyngbyaloside B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。